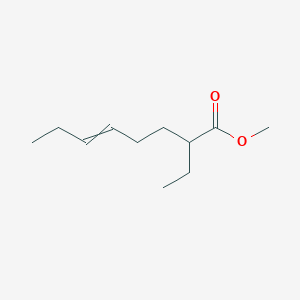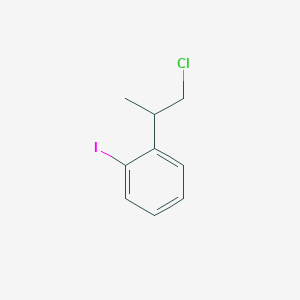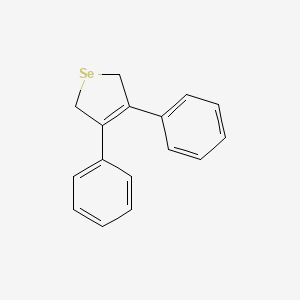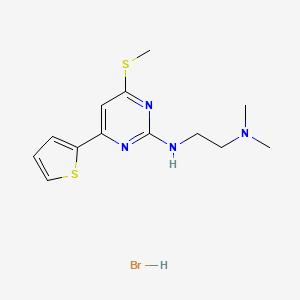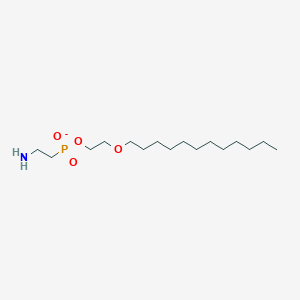
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate is a phosphonate compound characterized by the presence of a dodecyloxy group, an aminoethyl group, and a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate typically involves the reaction of dodecyloxyethanol with 2-aminoethylphosphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dodecyloxyethanol, 2-aminoethylphosphonic acid, and suitable catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions may result in the formation of new phosphonate compounds with different functional groups .
Aplicaciones Científicas De Investigación
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems, including its interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery and targeting.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethylphosphonic acid: A related compound with similar structural features but lacking the dodecyloxy group.
Nitrilotris(methylenephosphonic acid): Another phosphonate compound with different functional groups and applications
Uniqueness
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate is unique due to the presence of the dodecyloxy group, which imparts specific chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
112539-05-6 |
|---|---|
Fórmula molecular |
C16H35NO4P- |
Peso molecular |
336.43 g/mol |
Nombre IUPAC |
2-aminoethyl(2-dodecoxyethoxy)phosphinate |
InChI |
InChI=1S/C16H36NO4P/c1-2-3-4-5-6-7-8-9-10-11-13-20-14-15-21-22(18,19)16-12-17/h2-17H2,1H3,(H,18,19)/p-1 |
Clave InChI |
HRGWDCLBFJKCBO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOCCOP(=O)(CCN)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
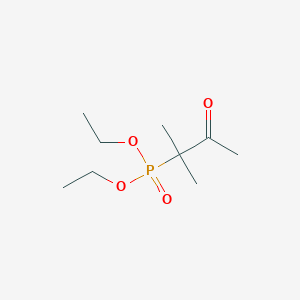
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
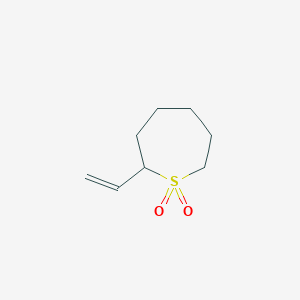
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)

![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
